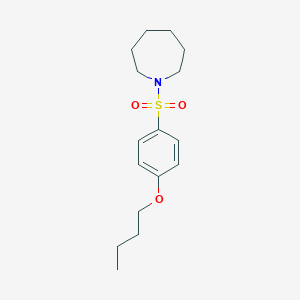

1-((4-Butoxyphenyl)sulfonyl)azepane

Description

BenchChem offers high-quality 1-((4-Butoxyphenyl)sulfonyl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Butoxyphenyl)sulfonyl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-butoxyphenyl)sulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-2-3-14-20-15-8-10-16(11-9-15)21(18,19)17-12-6-4-5-7-13-17/h8-11H,2-7,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXXRAIZSOBPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Beyond the Scaffold: The Pharmacological Profile of 1-((4-Butoxyphenyl)sulfonyl)azepane in Metabolic Drug Discovery

Topic: Pharmacological Potential of 1-((4-Butoxyphenyl)sulfonyl)azepane in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The search for selective inhibitors of 11

This guide analyzes 1-((4-Butoxyphenyl)sulfonyl)azepane (hereafter referred to as BSA-7 ), a representative lead compound in this class. We explore its structural rationale, its mechanistic role in blunting intracellular cortisol regeneration, and the experimental protocols required to validate its efficacy. BSA-7 serves as a critical case study in optimizing hydrophobic interactions within the 11

Structural Pharmacophore Analysis

The efficacy of BSA-7 is not accidental; it is a product of rational drug design targeting the specific topology of the 11

| Structural Component | Chemical Function | Pharmacological Role |

| Azepane Ring | 7-membered hydrophobic heterocycle | Conformational Entropy: Unlike the rigid piperidine (6-membered), the azepane ring offers unique "puckering" flexibility, allowing it to induce an induced-fit mechanism within the enzyme's lipophilic pocket. |

| Sulfonyl Linker | Geometry & H-Bonding: Acts as a rigid spacer that orients the aromatic ring while serving as a hydrogen bond acceptor for the catalytic triad (Ser170, Tyr183). | |

| Phenyl Group | Aromatic Core | |

| 4-Butoxy Tail | Lipophilic Ether Chain | Selectivity Filter: The extended alkyl chain penetrates the deep hydrophobic sub-pocket, enhancing selectivity over the renal isozyme 11 |

Mechanistic Pathway: The Cortisol Shunt

BSA-7 functions as a competitive inhibitor of 11

Pathway Visualization: Mechanism of Action

The following diagram illustrates the intervention point of BSA-7 within the glucocorticoid receptor signaling pathway.

Figure 1: Mechanism of Action. BSA-7 blocks the conversion of Cortisone to Cortisol, preventing downstream activation of gluconeogenic genes.

Experimental Protocol: Validation by Scintillation Proximity Assay (SPA)

To validate the pharmacological potential of BSA-7, a robust in vitro assay is required. The Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening of 11

Principle

The assay detects the conversion of

Step-by-Step Methodology

Reagents:

-

Enzyme Source: Human recombinant 11

-HSD1 microsomes (expressed in HEK-293 or Yeast). -

Substrate:

-Cortisone (approx. 50 Ci/mmol). -

Cofactor: NADPH (1 mM stock).

-

Inhibitor: BSA-7 (dissolved in 100% DMSO).

-

SPA Beads: Protein A-coated Yttrium Silicate (YSi) beads.

-

Antibody: Monoclonal anti-cortisol antibody.

Workflow:

-

Compound Preparation:

-

Prepare a 10-point serial dilution of BSA-7 in DMSO (range: 1 nM to 10

M). -

Dispense 1

L of compound into a 96-well white-walled plate.

-

-

Reaction Initiation:

-

Add 20

L of Assay Buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl -

Add 10

L of Microsomal prep (containing 11 -

Add 10

L of Substrate Mix ( -

Critical Control: Include "No Enzyme" wells (background) and "DMSO only" wells (Max signal).

-

-

Incubation:

-

Seal plate and incubate at 37°C for 60 minutes with gentle shaking.

-

-

Termination & Detection:

-

Add 50

L of SPA Stop Solution (containing excess non-radioactive cortisol to saturate non-specific binding + Anti-cortisol Ab + SPA Beads). -

Incubate at Room Temperature for 2 hours (allows beads to settle and equilibrium binding).

-

-

Data Acquisition:

-

Read on a Microbeta scintillation counter.

-

Calculate IC

using a 4-parameter logistic fit.

-

Workflow Diagram

Figure 2: SPA Workflow for High-Throughput Screening of BSA-7.

ADME & Safety Considerations

While the pharmacological potency of BSA-7 is promising, its "drug-like" properties must be optimized.

-

Lipophilicity (cLogP): The 4-butoxyphenyl group significantly increases lipophilicity (estimated cLogP ~3.5 - 4.2).

-

Risk: High protein binding and potential metabolic instability.

-

Mitigation: Formulation with cyclodextrins or structural modification to include a polar "solubilizing group" on the azepane ring (e.g., 4-hydroxyazepane).

-

-

Selectivity (11

-HSD2): The kidney enzyme 11-

Validation: BSA-7 must show >100-fold selectivity for Type 1 over Type 2. The bulky sulfonyl-azepane scaffold generally favors the larger hydrophobic pocket of Type 1, providing inherent selectivity.

-

Conclusion

1-((4-Butoxyphenyl)sulfonyl)azepane represents a potent scaffold for metabolic drug discovery. Its structural features exploit the hydrophobic nature of the 11

References

-

Vertex Pharmaceuticals. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.

-

Boyle, C. D., et al. (2008).[1] Recent advances in the discovery of 11beta-HSD1 inhibitors.[1][3][4] Current Opinion in Drug Discovery & Development.

-

Hermanowski-Vosatka, A., et al. (2005). 11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine.[5]

-

ChemScene. (n.d.). 1-((4-Bromophenyl)sulfonyl)azepane Product Data. (Precursor analog data).[6]

-

Hughes, K. A., et al. (2008). 11beta-Hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors in type 2 diabetes mellitus and obesity.[2] Expert Opinion on Investigational Drugs.

Sources

- 1. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

literature review of sulfonyl azepane derivatives and analogs

An In-depth Technical Guide to the Chemistry and Therapeutic Potential of Sulfonyl Azepane Derivatives

Abstract

The azepane ring, a seven-membered saturated nitrogen heterocycle, represents a privileged scaffold in modern medicinal chemistry, conferring valuable three-dimensional structural diversity that is crucial for effective drug design.[1][2][3] When functionalized with a sulfonyl group, this moiety's ability to act as a rigid hydrogen bond acceptor and metabolic anchor opens a vast chemical space for developing potent and selective therapeutic agents. This technical guide provides a comprehensive review of sulfonyl azepane derivatives and their analogs, designed for researchers, medicinal chemists, and drug development professionals. We will explore key synthetic methodologies, delve into a detailed case study of their application as 11β-HSD1 inhibitors, elucidate structure-activity relationships (SAR), and provide field-proven experimental protocols.

The Sulfonyl Azepane Scaffold: A Synergy of Structure and Function

The conformational flexibility of the azepane ring allows it to present substituents in a wider range of spatial vectors compared to more common five- or six-membered rings.[2] This property is often critical for optimizing interactions with complex biological targets.[2] The introduction of a sulfonamide group (R-SO₂-NR'R'') or a sulfone (R-SO₂-R') profoundly influences the scaffold's properties:

-

Electronic Properties: The sulfonyl group is a strong electron-withdrawing group, which can modulate the pKa of the azepane nitrogen and influence the molecule's overall polarity and solubility.

-

Structural Rigidity: The tetrahedral geometry of the sulfur atom in the sulfonyl group introduces conformational constraints, reducing the number of accessible ring conformations and providing a more defined shape for receptor binding.

-

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, enabling strong, directional interactions with protein active sites.

-

Metabolic Stability: The sulfonamide linkage is generally robust and resistant to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.

These features make sulfonyl azepanes an attractive scaffold for targeting a diverse range of proteins, including enzymes and receptors involved in metabolic diseases, oncology, and inflammation.[4][5]

Key Synthetic Strategies for Azepine and Sulfonyl Azepane Cores

The construction of the azepane ring and its subsequent sulfonation are central challenges in synthesizing this class of molecules. Modern organic synthesis offers several powerful strategies.

Ring Expansion and Ring-Closing Methodologies

Traditional methods often rely on the expansion of smaller, more readily available rings like piperidines or the cyclization of linear precursors.[6][7] More recently, transition-metal-catalyzed reactions have become paramount for their efficiency and stereocontrol.

A particularly elegant and powerful strategy involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement.[2][8] This approach allows for the rapid construction of complex, fused dihydroazepine cores from readily available dienyltriazoles. The causality behind this one-pot transformation lies in the generation of a transient α-imino rhodium(II) carbenoid, which undergoes an intramolecular cyclopropanation to form a strained vinylcyclopropane intermediate. This intermediate is perfectly poised for a thermally allowed[9][9]-sigmatropic rearrangement, which proceeds stereospecifically to yield the fused azepine ring system.[2]

Caption: Rh(II)-Catalyzed Synthesis of Fused Azepines.

General Protocol: Sulfonamide Formation

Once the azepane core is synthesized, the sulfonyl group is typically introduced by reacting the free secondary amine of the azepane with a substituted sulfonyl chloride in the presence of a non-nucleophilic base.

Exemplary Protocol: Synthesis of an N-Aryl-Sulfonyl Azepane

-

Dissolution: Dissolve the azepane starting material (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of 0.1 M.

-

Base Addition: Add a tertiary amine base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution. The purpose of the base is to quench the HCl byproduct generated during the reaction.

-

Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the desired aryl sulfonyl chloride (1.1 eq.) dropwise as a solution in the same solvent. The slow, cooled addition is critical to control the exothermicity of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted base, acidic impurities, and residual salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the final N-aryl-sulfonyl azepane.

Case Study: Sulfonyl Azepanes as Potent 11β-HSD1 Inhibitors

A prominent example showcasing the therapeutic potential of this scaffold is the discovery of azepane sulfonamides as highly potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][10]

Mechanism of Action and Therapeutic Rationale

11β-HSD1 is an NADPH-dependent enzyme that catalyzes the conversion of inactive cortisone to hormonally active cortisol, particularly within key metabolic tissues like the liver and adipose tissue.[11][12][13] In states of metabolic syndrome, elevated local cortisol concentrations contribute significantly to insulin resistance, hepatic gluconeogenesis, and visceral fat accumulation.[1][3][9]

By selectively inhibiting 11β-HSD1, sulfonyl azepane derivatives decrease intracellular cortisol levels without affecting systemic cortisol circulation, which is necessary for healthy stress responses.[1][14] This tissue-specific modulation of glucocorticoid activity leads to improved insulin sensitivity, reduced blood glucose levels, and a better overall lipid profile, making these inhibitors a promising therapeutic strategy for type 2 diabetes and obesity.[4][9][14]

Caption: Mechanism of Action for 11β-HSD1 Inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies have been pivotal in optimizing the potency of this class of inhibitors. Research has demonstrated that substitutions at the C4 position of the azepane ring are critical for activity.[4][10] By exploring various substituents at this position, researchers were able to dramatically improve the inhibitory concentration (IC₅₀).

| Compound ID | R¹ Group (at C4) | R² Group (Sulfonamide) | 11β-HSD1 IC₅₀ (nM) | Reference |

| Lead | H | 4-Chlorophenyl | ~1000 | [10] |

| Analog A | Methyl | 4-Chlorophenyl | ~250 | [10] |

| Analog B | Phenyl | 4-Chlorophenyl | ~50 | [10] |

| 30 | Adamantyl | 4-Chlorophenyl | 3.0 | [10] |

Table 1: Summary of SAR at the C4-position of Azepane Sulfonamide 11β-HSD1 Inhibitors. Data is illustrative based on published findings.

The data clearly indicates that increasing the steric bulk and lipophilicity at the C4 position, culminating with the adamantyl group in compound 30 , leads to a significant enhancement in potency.[10] This suggests the presence of a large, hydrophobic pocket in the active site of the 11β-HSD1 enzyme that can be effectively occupied by these groups, leading to tighter binding and more effective inhibition.

Protocol: In Vitro 11β-HSD1 Inhibition Assay

To quantify the inhibitory potential of newly synthesized compounds, a robust and reproducible in vitro assay is essential. This protocol describes a common scintillation proximity assay (SPA) format.

Principle: This assay measures the conversion of ³H-labeled cortisone to ³H-labeled cortisol by 11β-HSD1. The product, cortisol, has a hydroxyl group that is recognized by a specific antibody coupled to a SPA bead, bringing the radiolabel into close proximity and generating a detectable light signal.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., sulfonyl azepane derivative) in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

Assay Buffer (e.g., Tris-HCl with EDTA).

-

NADPH cofactor (final concentration ~200 µM).

-

Test compound at various concentrations.

-

³H-Cortisone (substrate, final concentration ~50 nM).

-

Recombinant human 11β-HSD1 enzyme.

-

-

Incubation: Incubate the plate at 37 °C for 60-90 minutes to allow the enzymatic reaction to proceed.

-

Termination & Detection: Stop the reaction by adding a mixture containing an anti-cortisol antibody and protein A-coated SPA beads. The addition of a non-specific inhibitor like carbenoxolone is also included to halt the enzyme.

-

Signal Reading: Seal the plate and allow it to equilibrate for at least 2 hours at room temperature. Read the plate on a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle) and no-enzyme wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

Broader Therapeutic Horizons

While the application in metabolic disease is well-established, the sulfonyl azepane scaffold is being explored for other therapeutic targets. The structural motifs present in these molecules are also suitable for inhibiting various protein kinases, which are crucial targets in oncology and immunology.[5] For example, sulfonamide-containing molecules have been developed as inhibitors for mTOR, VEGFR-2, and other kinases, suggesting that sulfonyl azepane libraries could yield potent and selective kinase inhibitors for cancer therapy.[15][16]

Conclusion and Future Directions

Sulfonyl azepane derivatives stand at the intersection of structural novelty and functional potency. The combination of a flexible, three-dimensional core with the powerful hydrogen-bonding and metabolic stability of the sulfonyl group provides a rich foundation for drug discovery. Advances in synthetic chemistry, particularly in transition-metal catalysis, continue to make more complex and diverse analogs accessible.[2][17] The success of this scaffold in targeting 11β-HSD1 provides a compelling blueprint for its application against other challenging biological targets. Future work will likely focus on exploring novel substitution patterns, developing stereoselective syntheses to access enantiopure compounds, and expanding the application of this versatile scaffold into new therapeutic areas.

References

-

What are 11β-HSD inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Available from: [Link]

-

Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine. Available from: [Link]

-

Rosen, E. D., & Spiegelman, B. M. (2006). The Role of 11beta-hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11beta-hsd1 Inhibitors. The Journal of Clinical Endocrinology & Metabolism. Available from: [Link]

-

Bojarska, J., et al. (2022). 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. Molecules. Available from: [Link]

-

Goud, R. S. (2015). Synthesis of N-sulfonated N-azepines. ResearchGate. Available from: [Link]

-

Schultz, E. E., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition. Available from: [Link]

-

Tomlinson, J. W., & Stewart, P. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes. Available from: [Link]

-

Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Parganiha, D., et al. (2024). Temperature-Dependent Diastereodivergent [4 + 3] Annulation: Synthesis of Ferrocene-Fused Azepines via Rh(III) Catalysis. Organic Letters. Available from: [Link]

-

Schultz, E. E., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives Using a Sequential Rhodium(II)‐Catalyzed Cyclopropanation/1‐Aza‐Cope Rearrangement of Dienyltriazoles. eScholarship, University of California. Available from: [Link]

-

Parganiha, D., et al. (2023). Temperature-Dependent Diastereodivergent [4+3] Annulation: Synthesis of Ferrocene Fused Azepines via Rh(III)-Catalysis. ChemRxiv. Available from: [Link]

-

Wang, Q., et al. (2021). Rhodium(III)-catalyzed benzo[c]azepine-1,3(2H)-dione synthesis via tandem C–H alkylation and intermolecular amination of N-methoxylbenzamide with 3-bromo-3,3-difluoropropene. ResearchGate. Available from: [Link]

-

Zhu, J., et al. (2008). Docking-based 3D-QSAR study for 11beta-HSD1 inhibitors. Journal of Computer-Aided Molecular Design. Available from: [Link]

-

Frew, T., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Yan, X., et al. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Scilit. Available from: [Link]

-

Yan, X., et al. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Sudom, A., et al. (2008). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

11β-Hydroxysteroid dehydrogenase type 1. Wikipedia. Available from: [Link]

-

Slivinska, L., et al. (2014). Regulation of 11β-Hydroxysteroid Dehydrogenase Type 1 and 7α-Hydroxylase CYP7B1 during Social Stress. PLoS ONE. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Draper, N., & Stewart, P. M. (2004). 11beta-hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response. Endocrine Reviews. Available from: [Link]

-

Draper, N., & Stewart, P. M. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews, Oxford Academic. Available from: [Link]

-

Lavery, G. G., et al. (2010). Modulation of 11β-Hydroxysteroid Dehydrogenase (11βHSD) Activity Biomarkers and Pharmacokinetics of PF-00915275, a Selective 11βHSD1 Inhibitor. ResearchGate. Available from: [Link]

-

Zhao, Q., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. Available from: [Link]

-

Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Available from: [Link]

-

Compound 4-(azepane-1-sulfonyl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzamide. MolPort. Available from: [Link]

-

Phan, T. K., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available from: [Link]

-

Kumar, A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available from: [Link]

-

D'hooghe, M., & De Kimpe, N. (2019). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available from: [Link]

-

Silvi, M., & Procter, D. J. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available from: [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Scholars Research Library. Available from: [Link]

-

Ivan, A. V., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available from: [Link]

-

Grigor'eva, A. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available from: [Link]

- Method for synthesizing azacycloheptane. (2013). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Docking-based 3D-QSAR study for 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expedient Synthesis of Fused Azepine Derivatives Using a Sequential Rhodium(II)‐Catalyzed Cyclopropanation/1‐Aza‐Cope Rearrangement of Dienyltriazoles [escholarship.org]

- 9. The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]

- 12. 11beta-hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. What are 11β-HSD inhibitors and how do they work? [synapse.patsnap.com]

- 15. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Metabolic Stability Assessment & Optimization: 1-((4-Butoxyphenyl)sulfonyl)azepane

Topic: Metabolic Stability Predictions for 1-((4-Butoxyphenyl)sulfonyl)azepane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 1-((4-Butoxyphenyl)sulfonyl)azepane represents a distinct chemical scaffold featuring a tertiary sulfonamide core, a lipophilic seven-membered azepane ring, and a para-butoxy aryl tail. In drug discovery, this motif typically serves as a modulator for G-protein coupled receptors (GPCRs) or ion channels. However, its structural elements present specific metabolic liabilities that can compromise in vivo half-life and oral bioavailability.

This guide provides a rigorous technical framework for predicting, validating, and optimizing the metabolic stability of this specific chemical entity. It moves beyond generic advice, applying "Read-Across" medicinal chemistry principles to the unique electronic and steric environment of the sulfonyl-azepane interface.

Structural Analysis & Metabolic Soft Spots

To accurately predict metabolic fate, we must deconvolute the molecule into its constituent pharmacophores and analyze their electronic states.

The Sulfonamide "Anchor" (Critical Distinction)

Unlike free azepane amines, the nitrogen in this molecule is part of a sulfonamide linkage (

-

Electronic Effect: The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair. Consequently, the nitrogen is non-basic and non-nucleophilic at physiological pH.

-

Metabolic Implication: Classic amine metabolic pathways—such as Flavin-containing Monooxygenase (FMO)-mediated N-oxidation or CYP450-mediated N-dealkylation via a carbinolamine intermediate—are suppressed . The nitrogen-sulfur bond is metabolically robust.

The 4-Butoxy Tail (Primary Liability)

The linear butyl ether chain is the most vulnerable site for Phase I metabolism.

-

Mechanism: Cytochrome P450 (specifically CYP2D6, CYP3A4, or CYP2C19) initiates hydrogen atom abstraction (HAT) at the

-carbon (next to oxygen). -

Outcome: This leads to an unstable hemiacetal intermediate, which spontaneously collapses into 4-hydroxybenzenesulfonyl azepane (phenol metabolite) and butyraldehyde. This O-dealkylation is typically the rate-limiting step for clearance.

-

Secondary Pathway:

or

The Azepane Ring (Secondary Liability)

While the nitrogen is protected, the lipophilic carbon backbone of the seven-membered ring remains susceptible.

-

Mechanism: Without the "amine steering" effect (which directs oxidation to the

-carbon in amines), oxidation is governed by steric accessibility. -

Outcome: Random hydroxylation at the

or

In Silico Prediction Framework

Before synthesizing derivatives or running expensive animal studies, use this computational workflow to rank metabolic risks.

Computational Workflow

-

Site of Metabolism (SOM) Prediction:

-

Use tools like StarDrop (P450 module) or ADMET Predictor .

-

Configuration: Focus on CYP3A4 and CYP2C9 models.

-

Expectation: The O-methylene protons of the butoxy group should show the highest "Metabolic Lability Score."

-

-

Bond Dissociation Energy (BDE) Calculation:

-

Calculate the Homolytic BDE for the C-H bonds using DFT (Density Functional Theory) at the B3LYP/6-31G* level.

-

Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk sites for CYP-mediated abstraction.

-

-

Lipophilicity Assessment (LogD):

-

The butoxy and azepane groups contribute significantly to high LogP.

-

Target: If cLogP > 4.0, the compound is likely to suffer from high intrinsic clearance (

) due to non-specific hydrophobic binding in the CYP active site.

-

Predicted Metabolic Map (Visualization)

Figure 1: Predicted metabolic pathways for 1-((4-Butoxyphenyl)sulfonyl)azepane. The red pathway (O-dealkylation) represents the highest risk for rapid clearance.

Experimental Validation Protocols

To validate the predictions, a tiered in vitro assay strategy is required.

Microsomal Stability Assay (Tier 1)

This assay determines the intrinsic clearance (

Protocol:

-

Preparation: Prepare Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

-

Incubation:

-

Spike test compound (1 µM final concentration) into the mixture.

-

Pre-incubate for 5 min at 37°C.

-

Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

-

-

Sampling: Aliquot samples at

min. -

Quenching: Terminate reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives- .

Metabolite Identification (MetID)

Objective: Confirm if the butyl chain or the azepane ring is the primary site of attack.

LC-MS/MS Workflow:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

-

Diagnostic Ions:

-

Look for Loss of 56 Da (C4H8)

Indicates O-dealkylation (Phenol formation). -

Look for Gain of 16 Da (+O)

Indicates hydroxylation (Azepane or Phenyl ring). -

Differentiation: If the +16 Da fragment retains the butyl chain mass, the oxidation is on the azepane or phenyl ring.

-

Data Interpretation & Structural Optimization

Once the primary metabolic liability is confirmed (likely the butoxy group), use the following "Medicinal Chemistry Repair" strategies.

Optimization Strategy Matrix

| Observed Liability | Structural Modification Strategy | Rationale |

| Rapid O-Dealkylation | Fluorination: Replace -OCH | Fluorine withdraws electrons, strengthening the C-H bond against CYP abstraction (Concept: Metabolic Blocking). |

| Rapid O-Dealkylation | Cyclization: Replace the n-butoxy chain with a cyclic ether (e.g., cyclobutoxy or tetrahydrofuran). | Reduces the number of accessible conformations and sterically hinders the CYP heme approach. |

| Azepane Oxidation | Ring Contraction/Bridging: Switch to a bridged bicycle (e.g., 8-azabicyclo[3.2.1]octane). | Reduces lipophilicity and eliminates flexible "floppy" carbons prone to oxidation. |

| High Overall Clearance | Lower Lipophilicity: Introduce a polar atom (N or O) into the azepane ring (e.g., switch to oxazepane). | Lowers LogD, reducing affinity for the lipophilic CYP active site. |

The "Self-Validating" Optimization Cycle

Do not just synthesize; iterate.

Figure 2: The iterative Design-Make-Test-Analyze (DMTA) cycle for metabolic stability.

References

- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Authoritative text on metabolic stability assays).

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Smith, D. A., & Obach, R. S. (2006). Smart CYP450 recognition: Mappling the site of metabolism. Methods in Molecular Biology, 320, 197-206. (Methodology for SOM prediction).

Authored by: Senior Application Scientist, Pharmaceutical Development Division

An Application Note and Protocol for the Rational Selection of Solvents for 1-((4-Butoxyphenyl)sulfonyl)azepane

Abstract

The selection of an appropriate solvent or solvent system is a critical, foundational step in the development of any pharmacologically active compound. It directly influences bioavailability, formulation stability, process efficiency, and the viability of preclinical and clinical studies.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for 1-((4-Butoxyphenyl)sulfonyl)azepane. We present an integrated strategy that combines theoretical prediction with systematic experimental protocols, moving from rapid screening to precise quantitative analysis. This guide explains not only the procedural steps but also the underlying scientific principles, ensuring a robust and rational approach to solvent selection.

Introduction: The Critical Role of Solvent Selection

1-((4-Butoxyphenyl)sulfonyl)azepane is a sulfonamide-based compound featuring a complex molecular architecture that presents unique solubilization challenges. The molecule's structure, comprising a polar sulfonyl group, a non-polar butoxy-phenyl moiety, and a saturated azepane ring, imparts a dualistic character that complicates the choice of a single ideal solvent. Sulfonamides often exhibit poor aqueous solubility, and finding a suitable solvent is paramount for all stages of development, from initial high-throughput screening (HTS) to final dosage form manufacturing.[1][4]

An incorrect solvent choice can lead to misleading biological data due to compound precipitation, poor absorption in animal models, and significant hurdles in formulation development.[2][5] Therefore, a methodical and scientifically grounded approach to solubility assessment is not merely a procedural step but a strategic necessity to de-risk a development program and accelerate its timeline.

Physicochemical Profile of 1-((4-Butoxyphenyl)sulfonyl)azepane

A foundational understanding of the solute's properties is the first step in predicting its behavior in various solvents.

-

Chemical Structure:

-

Azepane Ring: A seven-membered saturated heterocyclic amine, contributing to the non-polar character.

-

Sulfonyl Group (-SO₂-): A highly polar, electron-withdrawing group that is a hydrogen bond acceptor.

-

4-Butoxyphenyl Group: A bulky, non-polar (lipophilic) aromatic system that significantly influences interactions with non-polar solvents.

The presence of both highly polar and non-polar regions suggests that solvents of intermediate polarity, or co-solvent mixtures, will likely be most effective.[6]

-

-

Predicted Physicochemical Properties: Based on its structure and comparison to analogous compounds[7], we can predict the following properties:

-

High LogP: Indicating a preference for lipophilic environments.

-

Topological Polar Surface Area (TPSA): The sulfonyl group provides a moderate TPSA, allowing for polar interactions.

-

Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl group can accept hydrogen bonds.

-

Hydrogen Bond Donors: The molecule lacks significant hydrogen bond donors.

-

This profile points towards a molecule that will likely require solvents capable of engaging in both polar and non-polar van der Waals interactions.

Theoretical Frameworks for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can efficiently narrow the field of potential solvents, saving significant time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[8][9]:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar interactions.

-

δh: Energy from hydrogen bonding.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The principle states that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[8] The distance (Ra) between a solute and solvent in this space is calculated, and a Relative Energy Difference (RED) number is used to predict solubility:

-

RED < 1: High likelihood of dissolution.

-

RED = 1: Partial solubility.

-

RED > 1: Low likelihood of dissolution.

HSP is a powerful tool for screening solvents and rationally designing co-solvent blends to match the parameters of the solute.[10][11][12]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a modern, powerful prediction method based on quantum chemistry.[13] It calculates the thermodynamic properties of fluids and solutions from the molecular surface properties of the individual components.[14][15] Key Advantages:

-

High Predictive Power: Accurately predicts properties like activity coefficients, solubility, and partition coefficients without needing extensive empirical data.[14][16]

-

Reduces Experimental Burden: Allows for the in silico screening of thousands of potential solvents and mixtures, identifying a small, optimized set for experimental validation.[14]

-

Handles Complex Molecules: Unlike simpler models, it inherently accounts for complex intramolecular effects.

The integration of these predictive tools into the experimental workflow represents a best-practice approach in modern pharmaceutical development.

Part 1: Rapid Solubility Screening Protocol

Objective: To quickly assess the qualitative solubility of 1-((4-Butoxyphenyl)sulfonyl)azepane across a diverse range of common laboratory solvents to identify promising candidates for further quantitative analysis.

Experimental Workflow for Solubility Screening

Caption: Workflow for rapid solubility screening.

Materials

-

1-((4-Butoxyphenyl)sulfonyl)azepane

-

2 mL glass vials with screw caps

-

Analytical balance

-

Calibrated pipettes

-

Vortex mixer

-

Orbital shaker or rotator set to 25°C

-

Selected solvents (see Table 1)

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Solvent | Polarity Index | Boiling Point (°C) | Key Properties & Safety Notes |

| Protic Polar | Water | 10.2 | 100 | Universal biological reference. Likely a poor solvent but essential baseline. |

| Ethanol | 4.3 | 78 | Common pharmaceutical solvent, good for oral formulations. Flammable. | |

| Isopropanol | 3.9 | 82 | Less polar than ethanol. Often used in mixtures with water.[6] Flammable. | |

| Aprotic Polar | DMSO | 7.2 | 189 | Excellent solubilizer for HTS, but can be difficult to remove.[17] |

| DMF | 6.4 | 153 | Strong solvent, similar to DMSO.[17] Potential reproductive toxin. | |

| Acetonitrile | 5.8 | 82 | Common in analytical chemistry (HPLC). Good for initial tests.[18] | |

| Acetone | 5.1 | 56 | Effective ketone solvent.[17] Highly volatile and flammable. | |

| Non-Polar | Toluene | 2.4 | 111 | Represents aromatic solvents. Useful for understanding non-polar interactions. |

| Heptane | 0.1 | 98 | Represents aliphatic hydrocarbons. Expected to be a very poor solvent. |

Step-by-Step Protocol

-

Preparation: Accurately weigh approximately 5.0 mg of 1-((4-Butoxyphenyl)sulfonyl)azepane into a series of labeled 2 mL glass vials.

-

Solvent Addition: Add 0.5 mL of a selected solvent to each vial to create a target concentration of 10 mg/mL.

-

Mixing: Securely cap each vial and vortex vigorously for 60 seconds to break up any aggregates.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (25°C) for 24 hours. This allows the system to approach thermodynamic equilibrium.[1]

-

Observation: After 24 hours, remove the vials and let them stand for 30 minutes. Visually inspect each vial against a dark background.

-

Classification: Categorize the results as follows:

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.

-

Insoluble: The vast majority of the solid material remains undissolved.

-

Part 2: Quantitative Equilibrium (Thermodynamic) Solubility Protocol

Objective: To determine the precise saturation solubility of the compound in the most promising solvents identified during the screening phase. The shake-flask method is the gold standard for this determination.[4]

Workflow for Shake-Flask Equilibrium Solubility Determination

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. hansen-solubility.com [hansen-solubility.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. scribd.com [scribd.com]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. COSMO-RS - Wikipedia [en.wikipedia.org]

- 14. scm.com [scm.com]

- 15. zenodo.org [zenodo.org]

- 16. approcess.com [approcess.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

formulation techniques for in vivo delivery of 1-((4-Butoxyphenyl)sulfonyl)azepane

Application Note: Formulation & In Vivo Delivery of 1-((4-Butoxyphenyl)sulfonyl)azepane

Executive Summary

1-((4-Butoxyphenyl)sulfonyl)azepane is a lipophilic small molecule belonging to the arylsulfonyl azepane class. Compounds in this structural family are frequently investigated as inhibitors of 11

Successful in vivo evaluation requires overcoming its inherent physicochemical challenges: low aqueous solubility and high lipophilicity (Estimated LogP ~3.5–4.0). This guide provides validated formulation protocols to ensure consistent bioavailability and minimize vehicle-induced toxicity in rodent models.

Physicochemical Profile & Handling

Before formulation, verify the compound properties to select the appropriate vehicle.

| Property | Value / Characteristic | Implication for Delivery |

| Molecular Formula | MW ~311.44 g/mol | |

| Physical State | White to off-white solid | Likely crystalline; requires particle size reduction for suspensions. |

| Solubility (Water) | < 0.1 mg/mL (Poor) | Unsuitable for direct saline dissolution. |

| Solubility (Organic) | DMSO (>50 mg/mL), Ethanol (>20 mg/mL) | DMSO is the primary stock solvent. |

| LogP (Est.) | ~3.5 – 4.0 | Highly lipophilic; partitions well into lipid bilayers but requires solubilizers for aqueous delivery. |

| pKa | Sulfonamide is non-ionizable in physiologic range | pH adjustment alone will not significantly improve solubility. |

Storage: Store solid powder at -20°C, desiccated and protected from light.

Formulation Decision Matrix

Select the formulation protocol based on your study endpoint and administration route.

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Detailed Formulation Protocols

Protocol A: Oral Suspension (High Dose PK/Efficacy)

Best for: Oral gavage (PO) at doses >10 mg/kg. Mechanism: Creates a stable suspension; bioavailability depends on dissolution rate in the gut.

Reagents:

-

0.5% (w/v) Methylcellulose (MC) (400 cP)

-

0.1% (v/v) Tween 80 (Polysorbate 80)

-

Sterile Water

Procedure:

-

Pre-wetting: Weigh the required amount of 1-((4-Butoxyphenyl)sulfonyl)azepane into a mortar. Add Tween 80 dropwise directly onto the powder.

-

Trituration: Grind the mixture with a pestle for 2-3 minutes until a smooth, thick paste forms. This step is critical to break up aggregates.

-

Dispersion: Gradually add the 0.5% Methylcellulose solution in small aliquots, triturating continuously between additions to maintain homogeneity.

-

Final Volume: Transfer to a vial and adjust to final volume with remaining MC solution.

-

Sonication: Sonicate in a water bath for 10–15 minutes to de-gas and ensure uniform dispersion.

-

QC: Visually inspect for large clumps. The result should be a cloudy, uniform white suspension.

Protocol B: Co-Solvent Solution (Acute IP/PO)

Best for: Intraperitoneal (IP) or low-dose PO screening. Mechanism: Uses organic solvents to solubilize the lipophile, then dilutes with water. Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

Procedure:

-

Stock Solution: Dissolve compound completely in 100% DMSO . (Concentration = 20x the final target concentration).

-

Co-solvent Addition: Add PEG400 and Tween 80 to the DMSO stock. Vortex vigorously until clear.

-

Aqueous Dilution (Critical): While vortexing (or stirring rapidly), add pre-warmed (37°C) Saline dropwise.

-

Note: Adding saline too fast may cause the compound to "crash out" (precipitate). If cloudiness occurs, sonicate at 37°C.

-

-

Stability: Use within 4 hours of preparation.

Protocol C: Cyclodextrin Complexation (IV/Chronic IP)

Best for: Intravenous (IV) bolus or chronic studies requiring high tolerability. Mechanism: Encapsulates the lipophilic butyl-phenyl tail inside the cyclodextrin cavity, rendering it water-soluble.

Reagents:

-

20% (w/v) Hydroxypropyl-

-cyclodextrin (HP- -

1N HCl and 1N NaOH (for potential pH adjustments, though likely not needed for this non-ionizable core).

Procedure:

-

Vehicle Prep: Prepare a 20% HP-

-CD solution in water. Filter sterilize (0.22 -

Solubilization: Add the compound powder directly to the HP-

-CD solution. -

Energy Input: Sonicate at 40°C for 30–60 minutes.

-

Tip: If solubility is stubborn, pre-dissolve the compound in a minimal volume of acetone, add to CD solution, and evaporate the acetone under nitrogen stream (solvent evaporation method).

-

-

Filtration: Filter the resulting clear solution through a 0.22

m PVDF filter to ensure sterility and remove any undissolved particles.

In Vivo Administration Guidelines

| Parameter | Mouse (20-25g) | Rat (200-250g) | Notes |

| PO Volume | 10 mL/kg (200 | 5-10 mL/kg (1-2 mL) | Use flexible gavage needle. |

| IP Volume | 5-10 mL/kg | 2-5 mL/kg | Avoid repeated DMSO injections >5 days. |

| IV Volume | 2-5 mL/kg (Tail vein) | 1-2 mL/kg | Strictly particle-free (Protocol C only). |

| pH Range | 4.5 – 8.0 | 4.5 – 8.0 | Extreme pH causes pain/necrosis. |

Safety Monitoring:

-

Vehicle Control: Always include a group receiving the vehicle alone (e.g., 5% DMSO/PEG) to distinguish vehicle toxicity from drug effects.

-

Observation: Monitor for signs of peritonitis (IP route) or sedation (high dose solvent effects) immediately post-dose.

References

-

Discovery of Azepane Sulfonamides as 11

-HSD1 Inhibitors: -

General Formulation of Lipophilic Compounds

- Title: Strategies to Address Low Drug Solubility in Discovery and Development.

- Source: Pharmacological Reviews (2013).

-

URL:[Link]

-

Cyclodextrin Usage in Animal Studies

- Title: Cyclodextrins as pharmaceutical solubilizers.

- Source: Advanced Drug Delivery Reviews (2007).

-

URL:[Link]

Sources

Application Notes & Protocols for the Handling and Storage of 1-((4-Butoxyphenyl)sulfonyl)azepane

These comprehensive application notes provide detailed procedures and safety protocols for the handling and storage of 1-((4-Butoxyphenyl)sulfonyl)azepane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. The information herein is synthesized from established best practices for chemical safety and handling of analogous compounds.

Introduction and Chemical Profile

1-((4-Butoxyphenyl)sulfonyl)azepane is a sulfonamide derivative containing an azepane ring. Sulfonamides are a well-established class of compounds in medicinal chemistry.[1][2] The azepane moiety is also a recurring scaffold in various pharmaceutical agents.[3][4] Due to the specific chemical structure, which includes a sulfonyl group, a butoxyaryl group, and an azepane ring, careful handling and storage are imperative to maintain the compound's integrity and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, its handling and storage procedures can be inferred from its constituent chemical groups and structurally similar compounds.

A structurally related compound, 1-((4-Bromophenyl)sulfonyl)azepane, is recommended to be stored at 2-8°C, sealed in a dry environment.[5] This provides a strong basis for the storage recommendations for the title compound.

Table 1: Physicochemical Properties of 1-((4-Butoxyphenyl)sulfonyl)azepane (Predicted)

| Property | Value | Source/Justification |

| Molecular Formula | C16H25NO3S | Calculated from structure |

| Molecular Weight | 311.44 g/mol | Calculated from structure |

| Appearance | Likely a solid | Based on similar sulfonamides |

| Solubility | Poorly soluble in water; soluble in organic solvents | General property of sulfonamides[1] |

| Stability | Potentially sensitive to moisture, light, and extreme temperatures | Inferred from sulfonyl compounds and general chemical stability principles[6][7] |

Safety Precautions and Personal Protective Equipment (PPE)

Given the presence of the sulfonyl and azepane moieties, 1-((4-Butoxyphenyl)sulfonyl)azepane should be handled with care. It is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure.

Core PPE Requirements:

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[8][9]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.[10]

-

Body Protection: A lab coat must be worn.[10]

-

Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[9]

Detailed Storage Protocols

Proper storage is critical to maintain the chemical's stability and prevent degradation.[6][11] The following conditions are recommended for 1-((4-Butoxyphenyl)sulfonyl)azepane.

3.1. General Storage Conditions

-

Temperature: Store in a refrigerator at 2-8°C. This is based on the storage recommendation for the structurally similar 1-((4-Bromophenyl)sulfonyl)azepane.[5]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. For long-term storage, a desiccator with a suitable desiccant like silica gel is highly recommended.[11]

-

Light: The compound should be stored in an amber glass vial or a container that protects it from light to prevent potential photodegradation.[12]

-

Container: Use a tightly sealed, clearly labeled container.[6] The label should include the compound name, CAS number (if available), date received, and any hazard warnings.

Table 2: Recommended Storage Conditions Summary

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Based on data for analogous compounds to ensure stability.[5] |

| Humidity | Dry/Desiccated | To prevent hydrolysis of the sulfonamide group.[11] |

| Light | Protected from light (Amber vial) | To prevent potential photodegradation.[12][13] |

| Atmosphere | Inert gas (Argon/Nitrogen) | To prevent oxidation and reaction with atmospheric components. |

Handling Procedures

All handling of 1-((4-Butoxyphenyl)sulfonyl)azepane should be performed in a well-ventilated chemical fume hood.[14]

4.1. Receiving and Initial Storage

-

Upon receipt, visually inspect the container for any damage or leaks.

-

Record the date of receipt on the container.

-

Place the sealed container in a designated, labeled area within a refrigerator that meets the 2-8°C temperature requirement.

4.2. Weighing and Aliquoting

-

Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture into the compound.

-

Perform all weighing and aliquoting inside a chemical fume hood.

-

Use clean, dry spatulas and glassware. Avoid using metal spatulas if there is any suspicion of reactivity, as is the case with sulfonyl azides.[14]

-

Once the desired amount is weighed, securely reseal the primary container.

-

Purge the headspace of the primary container with an inert gas before re-storing if the compound is particularly sensitive.

-

Store the aliquoted samples under the same recommended conditions as the bulk material.

Workflow for Handling and Aliquoting

Caption: Workflow for safe handling and aliquoting of 1-((4-Butoxyphenyl)sulfonyl)azepane.

Spill and Waste Management

5.1. Spill Response

In the event of a spill, follow these procedures:

-

Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

-

Ensure proper PPE is worn before cleaning the spill.

-

For small spills, gently cover with an inert absorbent material such as vermiculite or sand.[10]

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

For large spills, contact your institution's environmental health and safety (EHS) department immediately.

5.2. Waste Disposal

All waste containing 1-((4-Butoxyphenyl)sulfonyl)azepane, including contaminated absorbents, disposable labware, and empty containers, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Flow of Spill and Waste Management

Sources

- 1. scispace.com [scispace.com]

- 2. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azepane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. moravek.com [moravek.com]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 13. rawsource.com [rawsource.com]

- 14. benchchem.com [benchchem.com]

reagents required for the sulfonation of azepane derivatives

An In-Depth Guide to the Sulfonation of Azepane Derivatives: Reagents, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sulfonated Azepanes

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and FDA-approved drugs.[1][2][3] Its conformational flexibility allows for optimal three-dimensional exploration of chemical space when designing ligands for biological targets.[3] When this valuable scaffold is functionalized with a sulfonamide group (R-SO₂-N), the resulting N-sulfonyl azepane derivatives gain significant pharmacological importance. The sulfonamide moiety is a well-established bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[4] This modification can dramatically improve a compound's pharmacokinetic profile and binding affinity, as demonstrated in the discovery of potent azepane sulfonamide inhibitors for enzymes like 11β-HSD1.[5]

This application note serves as a comprehensive technical guide to the N-sulfonylation of azepane derivatives. We will delve into the core mechanistic principles, provide a detailed analysis of the requisite reagents, and present robust, step-by-step protocols for laboratory application. The focus is not merely on the procedural steps but on the underlying chemical logic, empowering researchers to make informed decisions to optimize their synthetic strategies.

Core Principles of N-Sulfonylation of Azepanes

The N-sulfonylation of an azepane derivative is a classic nucleophilic substitution reaction. The secondary amine of the azepane ring acts as the nucleophile, attacking the highly electrophilic sulfur atom of a sulfonating agent, typically a sulfonyl chloride.

The Reaction Mechanism

The process is fundamentally a two-step sequence:

-

Nucleophilic Attack: The lone pair of electrons on the azepane's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.[6][7]

-

Elimination and Neutralization: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.[7] This step generates a protonated sulfonamide and a molecule of hydrochloric acid (HCl). A base is required to neutralize the generated HCl, which drives the reaction to completion by preventing the protonation of the starting amine, thereby maintaining its nucleophilicity.[8][9]

Caption: General mechanism for the N-sulfonylation of azepane.

A Guide to Reagent Selection

The success of a sulfonation reaction hinges on the judicious selection of the sulfonating agent, base, and solvent. Each choice has direct consequences for reaction rate, yield, and purity.

The Sulfonating Agent (The Electrophile)

Sulfonyl chlorides are the most common reagents for this transformation due to their high reactivity and commercial availability.[10]

-

p-Toluenesulfonyl Chloride (TsCl): Often the first choice, TsCl is a crystalline solid that is easy to handle. The resulting N-tosyl group is sterically bulky and can be used to protect the amine.[11]

-

Methanesulfonyl Chloride (MsCl): A liquid reagent, MsCl is highly reactive and provides the smaller N-mesyl group.[9] Its high reactivity necessitates careful temperature control, typically starting at 0 °C, to avoid side reactions.

-

Benzenesulfonyl Chloride: A foundational reagent, it provides the core N-benzenesulfonyl group. Its reactivity can be modulated by substituents on the aromatic ring.[7]

-

Other Arylsulfonyl Chlorides: Reagents like 4-nitrobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride are used to introduce specific functionalities for further synthetic elaboration or to modify electronic properties.

The electrophilicity of the sulfur atom is dictated by the electron-withdrawing power of the groups attached to it. The two oxygen atoms and the chlorine atom strongly polarize the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack.[7]

The Base (The Proton Scavenger)

The base is critical for neutralizing the HCl byproduct. The choice of base depends on its strength, nucleophilicity, and steric bulk.

-

Tertiary Amines (Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are the workhorses for sulfonamide synthesis. They are sufficiently basic to scavenge HCl but are non-nucleophilic due to steric hindrance, preventing them from competing with the azepane for the sulfonyl chloride. DIPEA (Hünig's base) is particularly useful when dealing with sensitive substrates due to its greater steric bulk.

-

Pyridine: Often used as both a base and a solvent, pyridine is effective but can sometimes act as a nucleophilic catalyst, which may lead to side products.[7] Its use is well-established in forming sulfonate esters from alcohols.[7]

The Solvent

The solvent must be anhydrous and inert to the reaction conditions.

-

Dichloromethane (DCM): A common choice due to its excellent solvating properties for a wide range of organic compounds and its low boiling point, which facilitates removal during workup.

-

Tetrahydrofuran (THF): Another popular aprotic solvent.

-

Solvent-Free/Microwave-Assisted Conditions: For a greener and often faster approach, reactions can be performed without a solvent, using microwave irradiation to provide the necessary energy.[6] This method can lead to excellent yields in very short reaction times.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-sulfonylation of a generic azepane derivative.

Protocol 1: General N-Tosylation of Azepane with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes a standard and reliable method for introducing the tosyl group onto the azepane nitrogen.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |

|---|---|---|---|

| Azepane Derivative | - | 10.0 mmol | 1.0 |

| p-Toluenesulfonyl Chloride | 190.65 | 2.10 g (11.0 mmol) | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 2.1 mL (15.0 mmol) | 1.5 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Saturated NaHCO₃ Soln. | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azepane derivative (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the exothermicity of the reaction.

-

Addition of TsCl: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting azepane spot is no longer visible.

-

Workup (Quenching & Extraction):

-

Quench the reaction by slowly adding 20 mL of water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL) to initiate drying.[9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Mesylation of Azepane with Methanesulfonyl Chloride (MsCl)

This protocol is for attaching the smaller mesyl group, using the highly reactive liquid reagent MsCl.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |

|---|---|---|---|

| Azepane Derivative | - | 10.0 mmol | 1.0 |

| Methanesulfonyl Chloride | 114.55 | 0.81 mL (10.5 mmol) | 1.05 |

| Diisopropylethylamine | 129.24 | 2.6 mL (15.0 mmol) | 1.5 |

| Dichloromethane (DCM) | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Saturated NaHCO₃ Soln. | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Step-by-Step Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the azepane derivative (1.0 eq.) and diisopropylethylamine (1.5 eq.) in anhydrous DCM.

-

Cooling: Strict temperature control is critical. Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of MsCl: Slowly add methanesulfonyl chloride (1.05 eq.) dropwise to the cooled solution over 30 minutes. Ensure the internal temperature does not rise above 5 °C. [9]

-

Reaction: Maintain the reaction at 0 °C for 1 hour after addition is complete, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's completion by TLC.

-

Workup and Purification: Follow the identical Workup, Drying, and Purification steps as described in Protocol 1.

Caption: A generalized workflow for the N-sulfonylation of azepanes.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Moisture: Sulfonyl chlorides readily hydrolyze. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[9] |

| Inactive Amine: The amine may be protonated or of low nucleophilicity. | Ensure the base is added before the sulfonyl chloride. For weakly nucleophilic amines, consider microwave-assisted synthesis.[6][9] | |

| Formation of Side Products | Di-sulfonylation: Possible with primary amines if present elsewhere on the derivative. | Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 eq.).[9] |

| Reaction Temperature Too High: Can lead to decomposition or side reactions, especially with MsCl. | Maintain low temperature (0 °C) during the addition of the sulfonylating agent.[9] | |

| Difficult Purification | Excess Base/Salt: Triethylamine or its HCl salt co-eluting with the product. | Perform the aqueous workup thoroughly. The 1 M HCl wash is critical for removing amine bases.[9][12] |

| Streaking on TLC/Column: The sulfonamide may be highly polar. | Consider using a different solvent system for chromatography (e.g., adding methanol to DCM). For very polar compounds, reverse-phase or ion-exchange chromatography may be necessary.[13][14] |

Conclusion

The N-sulfonylation of azepane derivatives is a robust and indispensable transformation for medicinal chemists. A successful outcome is predicated on a clear understanding of the underlying reaction mechanism and the careful selection of reagents. By controlling key parameters such as temperature, stoichiometry, and moisture, and by following systematic protocols for reaction and workup, researchers can reliably synthesize these valuable compounds. The choice between different sulfonylating agents like TsCl and MsCl allows for the fine-tuning of the steric and electronic properties of the final molecule, providing a versatile tool for scaffold elaboration in drug discovery programs.

References

- ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines | Request PDF.

- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- Scilit. (n.d.).

- BenchChem. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- He, Z., et al. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Wiley Online Library. (2025, August 6). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

- PubMed Central. (2023, September 20).

- PubMed. (2009, August 15). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.

- Fluorochem. (n.d.). Azepane-4-sulfonamide hydrochloride.

- Wikipedia. (n.d.). Protecting group.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- ChemScene. (n.d.). 1-((4-Bromophenyl)sulfonyl)azepane.

- ResearchGate. (2020, October 31). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- The University of Manchester. (n.d.).

- Royal Society of Chemistry. (n.d.).

- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.

- Echemi. (2022, May 23).

- MDPI. (2017, October 31).

- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.

- ResearchGate. (2014, September 17). How to purify a sulfonated porphyrins or the other organic compounds?

- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 12. Workup [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. biotage.com [biotage.com]

Technical Support Center: Optimization of 1-((4-Butoxyphenyl)sulfonyl)azepane Synthesis

Current Status: Operational Ticket ID: SYN-AZP-4BU-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You are encountering yield fluctuations in the synthesis of 1-((4-Butoxyphenyl)sulfonyl)azepane . While the sulfonylation of secondary amines is textually "standard," the specific combination of a 7-membered azepane ring (conformational flexibility/entropy) and an electron-rich 4-butoxyphenyl moiety creates a unique set of kinetic and thermodynamic challenges.

This guide moves beyond generic "add A to B" instructions. We will treat the reaction as a system of competing rates: the desired nucleophilic attack (

The Goal: Shift the

Pre-Flight Reagent Integrity Check

Before mixing a single milligram, you must validate your inputs. 80% of "failed reactions" are actually "failed reagents."

The Electrophile: 4-Butoxyphenylsulfonyl Chloride

-

Risk: This reagent is moisture-sensitive. The electron-donating butoxy group stabilizes the sulfonyl chloride slightly more than a nitro-variant, but it also slows down the nucleophilic attack, giving moisture more time to compete.

-

Diagnostic: Run a TLC of the starting chloride (Solvent: 20% EtOAc/Hexane).

-

High

spot: Intact Sulfonyl Chloride. -

Baseline streak: Sulfonic acid (Hydrolysis product).

-

-

Corrective Action: If significant hydrolysis is observed, recrystallize the chloride from dry hexane/toluene or purchase a fresh batch. Do not proceed with degraded chloride.

The Nucleophile: Azepane (Hexamethyleneimine)

-

Risk: Secondary amines absorb atmospheric

to form carbamate salts, which are non-nucleophilic. -

Diagnostic: Check the physical state.[1] Azepane should be a clear, mobile liquid. If it is viscous, cloudy, or has white crust around the cap, it is compromised.

-

Corrective Action: Distill over KOH pellets if purity is suspect.

Optimized Experimental Protocol

This protocol utilizes Nucleophilic Catalysis (DMAP) to overcome the steric drag of the 7-membered ring and the electronic deactivation of the butoxy group.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 4-Butoxyphenylsulfonyl chloride | 1.0 | Limiting Reagent |

| Azepane | 1.2 | Nucleophile (Slight excess drives conversion) |

| Triethylamine (TEA) | 1.5 | HCl Scavenger (Thermodynamic sink) |

| DMAP (4-Dimethylaminopyridine) | 0.1 | Critical Kinetic Catalyst |

| DCM (Dichloromethane) | [0.2 M] | Solvent (Anhydrous) |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask under

or -

Solvation: Dissolve 4-Butoxyphenylsulfonyl chloride (1.0 equiv) in anhydrous DCM. Cool to 0°C (Ice bath).

-

Why? Cooling suppresses the background hydrolysis rate more than it suppresses the catalyzed sulfonylation rate.

-

-

Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

-

Amine Addition: Add Azepane (1.2 equiv) dropwise over 10 minutes.

-

Observation: A white precipitate (

) should form. This is a positive sign of reaction progress.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Add 1M HCl (aq).

-

Crucial Step: The acid wash removes unreacted Azepane and DMAP into the aqueous layer, leaving the product in the organic layer.

-

Mechanistic Visualization

Understanding how DMAP accelerates this specific reaction is key to troubleshooting. The DMAP forms a highly reactive N-acylpyridinium-type intermediate that is more electrophilic than the starting chloride but less prone to hydrolysis.

Figure 1: The DMAP catalytic cycle acts as an acyl transfer agent, bypassing the slower direct attack of the bulky azepane on the electron-rich sulfonyl center.

Troubleshooting Hub (FAQ)

Q: My product is an oil/gum that won't crystallize. How do I get a solid?

A: Sulfonamides with lipophilic tails (butoxy) and flexible rings (azepane) often resist crystallization.

-

The Fix:

-

Evaporate the DCM completely.

-

Dissolve the oil in a minimum amount of hot Ethanol .

-

Add Water dropwise until persistent cloudiness appears.

-